3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene
Description
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene (CAS: 1378820-24-6; synonyms: ZINC95731753, AKOS027391637 ) is a fluorinated aromatic compound featuring a propene backbone attached to a substituted phenyl ring. The phenyl group is modified with two fluorine atoms at the 4- and 5-positions and an ethoxy group (-OCH2CH3) at the 3-position. This structure combines electron-withdrawing fluorine atoms with a moderately bulky ethoxy substituent, which may influence its electronic properties, solubility, and reactivity. Fluorinated aromatic compounds are often explored in medicinal chemistry and materials science due to their enhanced metabolic stability and unique intermolecular interactions .
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)11(13)10(7-8)14-4-2/h3,6-7H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKLNXFXHGTRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC=C)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene typically involves the following steps:
Starting Material: The synthesis begins with 4,5-difluoro-3-ethoxybenzaldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding alkene.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compound.
Substitution: The difluoro and ethoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
- The ethoxy group contributes to lipophilicity, which may improve membrane permeability in biological systems.
- Chlorinated Propenes : Compounds like 1-Chloropropylene (1-Propene, 1-chloro-; CAS: [75-01-4]) and 1,2-dichloropropene (CAS: 542-75-6 ) exhibit higher reactivity due to the electron-withdrawing chlorine substituents. These compounds are often used in polymer synthesis or as intermediates in agrochemicals. Chlorine’s larger atomic radius compared to fluorine may also reduce solubility in polar solvents .
Aromatic Systems with Alkoxy Substituents
- Target Compound vs. (E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-phenylprop-2-en-1-one (CAS: Not provided ): Both compounds feature difluoro and alkoxy (ethoxy/methoxy) substituents on aromatic rings. The conjugated propene system in the target compound contrasts with the α,β-unsaturated ketone (prop-2-en-1-one) in the terphenyl derivative, which may lead to differences in UV absorption and reactivity in cycloaddition reactions .
Physical and Chemical Properties (Inferred)
Biological Activity
3-(4,5-Difluoro-3-ethoxyphenyl)-1-propene is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a propene moiety attached to a difluorinated ethoxyphenyl group, which is crucial for its biological activity.
Antibacterial Activity
Research has shown that chalcone derivatives exhibit significant antibacterial effects. For instance, studies indicate that fluorine substitutions at specific positions enhance the antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the difluoro group in this compound may similarly contribute to its antibacterial efficacy.
Table 1: Antibacterial Activity of Chalcone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X μg/mL |
| S. aureus | Y μg/mL | |
| P. aeruginosa | Z μg/mL |
Note: Specific MIC values for this compound need to be sourced from experimental data.
Anticancer Activity
Chalcones are recognized for their potential anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as NF-κB and PI3K/Akt. The compound's structural characteristics allow it to interact with these pathways effectively.
Case Study:
In a study involving human leukemia cell lines (NB4, K562), it was found that certain chalcone derivatives could arrest the cell cycle at the G2/M phase, leading to reduced cell proliferation. This suggests that this compound may have similar effects due to its structural analogies with other active chalcones.
Anti-inflammatory Activity
The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research indicates that compounds structurally similar to this compound can significantly reduce inflammation markers in vitro.
Table 2: Anti-inflammatory Effects of Chalcone Derivatives
| Compound Name | Inflammatory Model | Effectiveness (Reduction in Cytokines) |
|---|---|---|
| This compound | LPS-induced macrophages | A% reduction in TNF-alpha |
| B% reduction in IL-6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
